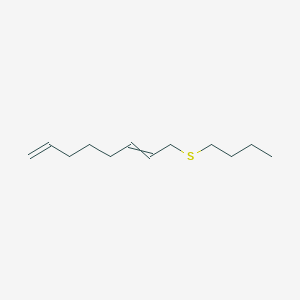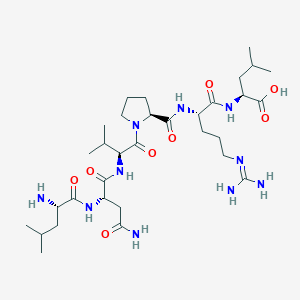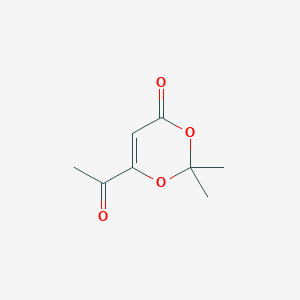
2-Pentyloct-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyloct-2-enal is an organic compound with the molecular formula C13H24O It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms and an aldehyde group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyloct-2-enal can be achieved through several methods. One common approach involves the aldol condensation of pentanal and octanal in the presence of a base catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentyloct-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bond allows for various substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: 2-Pentyloctanoic acid
Reduction: 2-Pentyloctanol
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
2-Pentyloct-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pentyloct-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond allows for additional interactions with other molecules, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentyl-2-nonenal: Another unsaturated aldehyde with similar structural features.
2-Nonenal: A related compound with a longer carbon chain.
2-Decenal: An unsaturated aldehyde with a different carbon chain length.
Uniqueness
2-Pentyloct-2-enal is unique due to its specific carbon chain length and the position of the double bond and aldehyde group
Propriétés
Numéro CAS |
170469-52-0 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2-pentyloct-2-enal |
InChI |
InChI=1S/C13H24O/c1-3-5-7-9-11-13(12-14)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
KGWAIWASIGYVPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(CCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)

silane](/img/structure/B14264288.png)

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
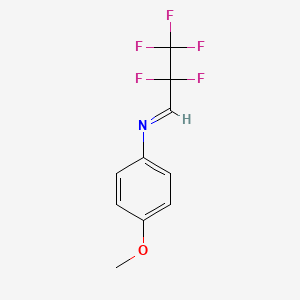
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
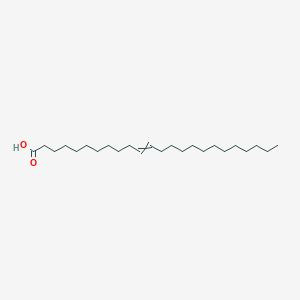
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
